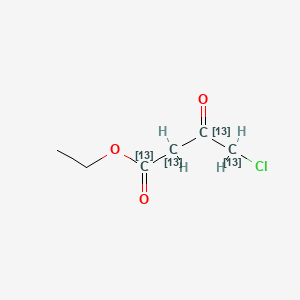

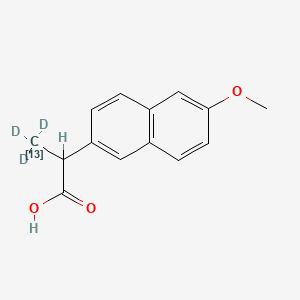

N-(Acetyl-d3)-S-allyl-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

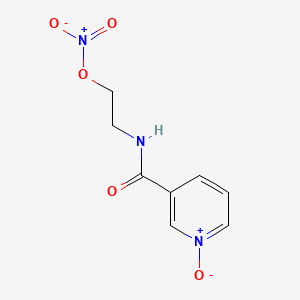

N-(Acetyl-d3)-S-allyl-L-cysteine (NAC-d3) is a derivative of the amino acid cysteine, which is a natural component of the human body. NAC-d3 has been found to possess a variety of properties that make it suitable for use in a variety of applications, including synthesis, scientific research, and therapeutic applications.

科学的研究の応用

Cardiovascular Research

N-(Acetyl-d3)-S-allyl-L-cysteine has been identified as a component of garlic with significant potential in cardiovascular research. Studies have shown that it exhibits antiplatelet and antithrombotic activity , which could be beneficial in preventing blood clots. Additionally, it has been associated with reduced LDL oxidation , suggesting a role in managing cholesterol levels and thereby aiding in the prevention or treatment of cardiovascular diseases .

作用機序

Target of Action

N-(Acetyl-d3)-S-allyl-L-cysteine is a modified amino acidIt’s known that acetylated amino acids can switch their uptake into cells from certain transporters to others . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It’s speculated that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of the amino acid could potentially alter its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that acetylated amino acids like n-acetyl-l-leucine can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells . This suggests that N-(Acetyl-d3)-S-allyl-L-cysteine could potentially affect similar pathways.

Pharmacokinetics

It’s known that the acetylation of amino acids can enhance their pharmacokinetic or pharmacodynamic properties, making drugs more effective . This could potentially apply to N-(Acetyl-d3)-S-allyl-L-cysteine as well.

Result of Action

It’s speculated that the compound’s effects are mediated via its metabolic products . This could potentially lead to changes in cellular processes and signaling pathways.

Action Environment

It’s known that the pharmacokinetics and pharmacodynamics of acetylated amino acids can be influenced by various factors, including the presence of certain enzymes and transporters .

特性

IUPAC Name |

(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAEHUDIUJBSF-HMQROFFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724522 |

Source

|

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetyl-d3)-S-allyl-L-cysteine | |

CAS RN |

1331907-55-1 |

Source

|

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

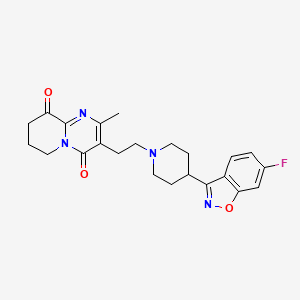

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

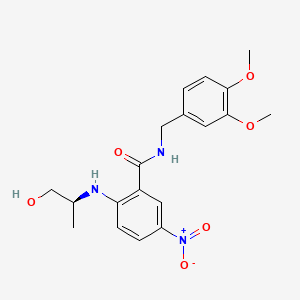

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)